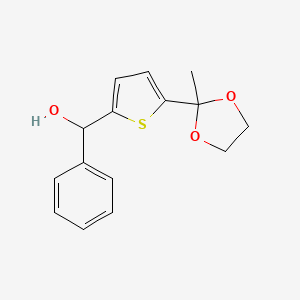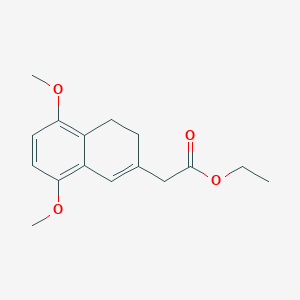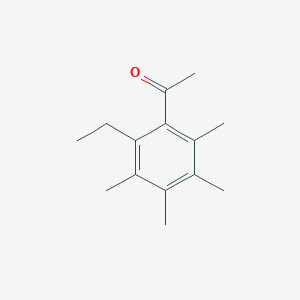![molecular formula C22H21NO5 B14007771 2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine CAS No. 51116-34-8](/img/structure/B14007771.png)
2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,3]dioxolo[4,5-j]phenanthridine, 5,6-dihydro-2,3,6-trimethoxy-5-methyl- is a complex organic compound with a unique structure that includes multiple methoxy groups and a dioxolo ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c][1,3]dioxolo[4,5-j]phenanthridine, 5,6-dihydro-2,3,6-trimethoxy-5-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methoxy groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c][1,3]dioxolo[4,5-j]phenanthridine, 5,6-dihydro-2,3,6-trimethoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or water, and may require specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
Benzo[c][1,3]dioxolo[4,5-j]phenanthridine, 5,6-dihydro-2,3,6-trimethoxy-5-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Util
Propriétés
Numéro CAS |
51116-34-8 |
|---|---|
Formule moléculaire |
C22H21NO5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
11,16,17-trimethoxy-12-methyl-5,7-dioxa-12-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-17(24-2)18(25-3)8-14(12)21)15-9-19-20(28-11-27-19)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |
Clé InChI |
ZEZWWHMLCLUVDS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C2=CC3=C(C=C2C4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate](/img/structure/B14007717.png)

![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)

![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)

